molecular formula C13H20N4O3 B023853 (R)-Lisofylline CAS No. 100324-81-0

(R)-Lisofylline

Número de catálogo B023853
Número CAS: 100324-81-0
Peso molecular: 280.32 g/mol
Clave InChI: NSMXQKNUPPXBRG-SECBINFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of (R)-Lisofylline involves the modification of the xanthine molecule, specifically by attaching a 5-R-hydroxyhexyl side chain to the xanthine core. Recent studies have focused on improving the synthesis process to increase the potency and bioavailability of LSF. A focused library of LSF analogs was developed, maintaining the essential 5-R-hydroxyhexyl side chain while substituting various nitrogen-containing heterocyclic substructures for the xanthine moiety, aiming to resolve the potency and pharmacokinetic liabilities of LSF (Cui et al., 2006).

Molecular Structure Analysis

LSF's molecular structure, characterized by the presence of a 5-R-hydroxyhexyl group attached to a xanthine skeleton, plays a crucial role in its biological activity and pharmacokinetic profile. Notably, the stereochemistry of the hydroxyhexyl side chain significantly influences the compound's pharmacological effects. The molecular structure has been further elucidated through X-ray diffraction analyses, providing insight into its action mechanism and interaction with biological molecules (Borowiecki et al., 2021).

Chemical Reactions and Properties

LSF interacts with biological systems primarily through its inhibition of phosphatidic acid (PA) generation, a critical mediator in the inflammatory response. Its chemical properties allow it to modulate lipid metabolism significantly, evidenced by its rapid and prolonged suppression of serum levels of free fatty acids, which may contribute to its anti-inflammatory and immunomodulatory effects (Bursten et al., 1998).

Physical Properties Analysis

The physical properties of LSF, including its solubility and half-life, are crucial for its pharmacokinetic profile. LSF exhibits high solubility and a short half-life, which have been significant challenges in its clinical development. Efforts to improve these properties have led to the creation of novel formulations and analogs with enhanced bioavailability and prolonged activity (Italiya et al., 2019).

Chemical Properties Analysis

The anti-inflammatory and immunomodulatory properties of LSF are largely attributed to its chemical structure and ability to modulate key metabolic pathways. It inhibits the generation of pro-inflammatory cytokines and phosphatidic acid, contributing to its therapeutic potential in various inflammatory and autoimmune diseases. These chemical properties underpin its action mechanism, highlighting its role in preserving mitochondrial metabolism and protecting cells from cytokine-induced damage (Chen et al., 2002).

Aplicaciones Científicas De Investigación

  • Treatment of Lung Injury and Mortality : Lisofylline was found to ameliorate hyperoxia-induced lung injury and mortality. This is attributed to its ability to inhibit CREB activation, reduce membrane oxidation, and suppress proinflammatory cytokine expression in the lungs (George et al., 1999).

  • Autoimmune Diabetes Prevention : It inhibits STAT4 activation, which in turn prevents autoimmune diabetes in NOD mice (Yang et al., 2003). Additionally, Lisofylline protects beta-cells from Th1 cytokine-induced dysfunction, reducing the onset of Type 1 diabetes in non-obese diabetic mice (Cui et al., 2006).

  • Intestinal and Hepatic Injury Amelioration : The treatment with Lisofylline ameliorated hemorrhage and resuscitation-induced intestinal and hepatic injury in rats, potentially by preserving microvascular perfusion and tissue adenosine triphosphate concentrations (Wattanasirichaigoon et al., 2000).

  • Reduction of Gut Barrier Dysfunction : Lisofylline reduces gut barrier dysfunction caused by ischemia and ischemia/reperfusion, possibly due to the preservation of villus height (Wattanasirichaigoon et al., 1999).

  • Potential for Treating Acute Respiratory Distress Syndrome (ARDS) : Lisofylline is a drug candidate under investigation for acute respiratory distress syndrome, acute lung injury, septic shock, and mucositis (Pękala et al., 2007).

  • Neutrophil Function Regulation During Sepsis : It can selectively downregulate some neutrophil functions and reverse neutropenia during sepsis (Oka et al., 1999).

  • Therapeutic Value in Preventing Autoimmune Disorders : Lisofylline may have therapeutic value in preventing autoimmune disorders, including Type 1 diabetes, and preserving beta cell functional mass during islet isolation (Yang et al., 2005).

  • Application in Hemorrhagic Shock : It has shown efficacy in improving survival in a model of hemorrhagic shock by decreasing white cell adhesiveness (Waxman et al., 1996).

  • Effect on Pulmonary Function after Smoke Inhalation Injury : When combined with heparin, Lisofylline significantly reduced postinjury oxygen tension gradient, pulmonary shunt, and ventilation requirements in sheep after smoke inhalation injury (Tasaki et al., 2002).

  • Attenuation of Sepsis-Induced Pulmonary Hypertension and Injury : Lisofylline treatment attenuated sepsis-induced pulmonary hypertension, neutropenia, and hypoxemia in pigs (Hasegawa et al., 1997).

  • Beneficial Effects in Bone Marrow Transplantation : A study found that Lisofylline 3 mg/kg reduced the incidence of infections and improved 100-day survival in patients receiving related-donor allogeneic bone marrow transplantation (List et al., 2000).

  • Self-Assembling Conjugate for Diabetes Treatment : A self-assembling lisofylline-fatty acid conjugate showed anti-inflammatory activity and reduced blood glucose levels in T1D animals at a reduced dose (Italiya et al., 2019).

  • Adverse Effects in Acute Myeloid Leukaemia Treatment : However, it was associated with increased intestinal permeability, nausea, vomiting, and infection-related morbidity in the context of acute myeloid leukaemia treatment (Bow & Meddings, 2006).

  • Effects on Blood Cell Deformability : Pentoxifylline and Lisofylline in vitro increased deformability of red blood cells from healthy donors and patients with chronic venous disease (Słoczyńska et al., 2013).

  • Pharmacokinetics Modeling in Mice : A physiologically based modeling study of Lisofylline pharmacokinetics predicted serum and tissue concentrations following intravenous administration in mice (Wyska et al., 2015).

Propiedades

IUPAC Name

1-[(5R)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXQKNUPPXBRG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058709
Record name (R)-Lisofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lisofylline

CAS RN

100324-81-0
Record name Lisofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100324-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lisofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-Lisofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISOFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F2Q2X956
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Pentoxifylline (1.0 g, 3.59 mmol) was dissolved in methanol (20 mL) and DCM (3 mL) then cooled to 0° C. To the reaction was added sodium borohydride (0.41 g, 10.8 mmol) portionwise over 30 min. The reaction was stirred in the cold for 2 h; then it was evaporated to dryness under reduced pressure, diluted with water (100 mL) and extracted with ethyl acetate (3×75 mL). The combined extracts were dried with magnesium sulfate, filtered and the solvent was removed under reduced pressure to give 1-(5-hydroxyhexyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (0.72 g, 71% yield) as a white solid. LCMS retention time=1.849 min and 98% purity, LCMS MH+ 281. 1H NMR (DMSO-d6) δ 8.00 (s, 1H), 4.31 (d, 1H, J=4 Hz), 3.88 (s, 3H), 3.84 (t, 2H, J=8 Hz), 3.51-3.59 (m, 1H), 1.45-1.56 (m, 2H), 1.25-1.37 (m, 4H), 1.02 ( d, 3H, J=4 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Lisofylline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-Lisofylline
Reactant of Route 3
(R)-Lisofylline
Reactant of Route 4
(R)-Lisofylline
Reactant of Route 5
(R)-Lisofylline
Reactant of Route 6
Reactant of Route 6
(R)-Lisofylline

Q & A

Q1: What innovative synthetic approach is described for producing (R)-Lisofylline?

A1: A novel boron-catalyzed regioselective deoxygenation method is presented in [] for synthesizing (R)-Lisofylline. This method focuses on the selective removal of oxygen from the terminal 1,2-diol at the primary position. This process hinges on the formation of a transient cyclic siloxane intermediate. This approach offers a valuable alternative to traditional asymmetric catalytic reactions, allowing for the production of (R)-Lisofylline with high enantiomeric excess.

Q2: How does active site crowding in enzymes impact the synthesis of (R)-Lisofylline precursors?

A2: Research in [] highlights the role of active site crowding in cytochrome P450 3A4, an enzyme capable of metabolizing a wide range of drugs. By strategically introducing steric hindrance within the enzyme's active site via rational mutagenesis, researchers were able to direct the oxidation process toward more sterically accessible positions on the substrate. This manipulation of enzyme selectivity proves beneficial in synthesizing a key precursor of (R)-Lisofylline.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.